Etilefrine hydrochloride, (S)-

説明

Contextualization as a Sympathomimetic Amine in Chemical Research

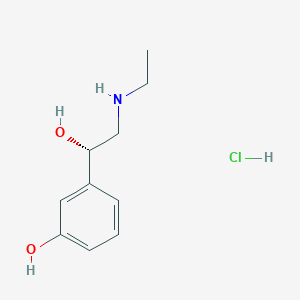

Etilefrine (B194583) hydrochloride, chemically known as (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol hydrochloride, is a synthetic sympathomimetic amine belonging to the phenylethanolamine class. nih.govwikipedia.org In the field of chemical and pharmacological research, it is recognized as a direct-acting adrenergic agonist with activity at both α- and β-adrenergic receptors. wikipedia.orgnih.gov Specifically, its mechanism involves the stimulation of α-1 adrenergic receptors in vascular smooth muscle, leading to vasoconstriction, and β-1 adrenergic receptors in the heart, which increases cardiac contractility and heart rate. nih.govmedtigo.comncats.io

The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images or enantiomers: (R)-Etilefrine and (S)-Etilefrine. Much of the available research and clinical use has involved the racemic mixture, which is an equal-parts combination of both enantiomers. nih.govchemeo.com However, the principles of stereochemistry dictate that enantiomers can exhibit different pharmacological, metabolic, and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors. researchgate.net This has driven specific research into the individual properties and activities of each enantiomer, including the (S)- form.

Overview of Historical and Contemporary Academic Research Trajectories

Contemporary academic research has shifted towards a more nuanced understanding of the compound, with a significant focus on stereoselectivity. Modern studies investigate the distinct pharmacokinetic and pharmacodynamic properties of the individual (R)- and (S)-enantiomers. researchgate.net A key trajectory in current research is the exploration of how these enantiomers interact differently with drug transporters. For instance, studies on organic cation transporters (OCTs) have shown that the transport of etilefrine can be stereoselective. nih.govresearchgate.net This line of inquiry is critical, as differences in transport and metabolism between enantiomers can have significant implications for efficacy and safety profiles. This focus on stereospecific interactions represents a major evolution from the initial research on the racemic compound. researchgate.netamericanpharmaceuticalreview.com

Structure

3D Structure of Parent

特性

CAS番号 |

95670-87-4 |

|---|---|

分子式 |

C10H16ClNO2 |

分子量 |

217.69 g/mol |

IUPAC名 |

3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m1./s1 |

InChIキー |

KTNROWWHOBZQGK-HNCPQSOCSA-N |

異性体SMILES |

CCNC[C@H](C1=CC(=CC=C1)O)O.Cl |

正規SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl |

製品の起源 |

United States |

Stereochemical Considerations and Enantiomeric Investigations of Etilefrine

Asymmetrical Synthesis Methodologies for Etilefrine (B194583) Enantiomers

The production of enantiomerically pure forms of arylethanolamines like Etilefrine requires specialized synthetic strategies known as asymmetric or enantioselective synthesis. google.com A primary method for achieving this is the asymmetric hydrogenation of a prochiral precursor molecule. researchgate.netyoutube.com This approach utilizes a transition metal catalyst, such as palladium or rhodium, combined with a chiral ligand. dicp.ac.cn The chiral ligand-metal complex creates a chiral environment that directs the hydrogenation reaction to favor the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. youtube.comdicp.ac.cn

For the synthesis of (S)-Etilefrine, an enantioselective hydrogenation of a suitable imine or ketone precursor is employed. researchgate.net For instance, the asymmetric hydrogenation of activated imines, such as N-sulfonylimines, using a palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., SynPhos) in a solvent like trifluoroethanol has proven effective for related compounds, achieving high yields and enantioselectivities. dicp.ac.cn The choice of catalyst, ligand, and reaction conditions is crucial for maximizing the stereochemical control of the reaction. dicp.ac.cnsemanticscholar.org

| Method | Catalyst System | Substrate Type | Key Features |

| Enantioselective Hydrogenation | Transition metal (e.g., Pd, Rh) with a chiral ligand (e.g., SynPhos, SegPhos) | Activated Imines (e.g., N-sulfonylimines) | Direct formation of the chiral center with high enantiomeric purity. dicp.ac.cn |

| Asymmetric Reduction | Chiral oxazaborolidine catalyst with a borane (B79455) reducing agent | α-iminoketone precursor | Enables enantioselective reduction of the ketone to the corresponding chiral alcohol. |

Analytical Techniques for Optical Purity Determination

To verify the success of an asymmetric synthesis and to quantify the enantiomeric excess (e.e.) of a chiral compound, robust analytical methods are essential. csfarmacie.cz The most widely used and effective technique for separating and quantifying the enantiomers of Etilefrine is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). csfarmacie.czamericanpharmaceuticalreview.comresearchgate.net

CSPs are designed with a chiral selector immobilized on the surface of the support material (typically silica (B1680970) gel). researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net According to the "three-point interaction" model, these interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) differ in strength and stability for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation. csfarmacie.cz

A variety of CSPs are commercially available and have been applied to the separation of chiral pharmaceuticals. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common and versatile. researchgate.netjsmcentral.org

| Technique | Stationary Phase (CSP) Type | Detection Method | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | UV-Vis, Optical Rotation (ORD), Mass Spectrometry (MS) | Differential formation of transient diastereomeric complexes between enantiomers and the CSP. researchgate.netjsmcentral.org |

| Chiral Capillary Electrophoresis (CE) | Chiral selector in buffer (e.g., Cyclodextrins) | UV-Vis | Differential migration of enantiomers in an electric field due to interaction with a chiral selector. mdpi.com |

Stereoselective Adrenergic Receptor Binding Research

The pharmacological effects of Etilefrine are mediated through its interaction with adrenergic receptors. wikipedia.orgpatsnap.com Racemic Etilefrine is known to be an agonist at α1- and β1-adrenergic receptors, with a much higher affinity for β1 receptors compared to β2 receptors. ncats.ioncats.io However, research into related phenylethanolamine compounds has established that receptor binding and subsequent biological activity are highly stereoselective. sci-hub.seuni-goettingen.de

For many β-adrenergic agonists, the (R)-enantiomer is considered the eutomer, possessing significantly higher binding affinity and agonist activity at the receptor, while the (S)-enantiomer is often viewed as the distomer (less active or inactive). researchgate.netsci-hub.se For example, (R)-(-)-epinephrine and (R)-(-)-norepinephrine are the pharmacologically active enantiomers that bind with much greater affinity to adrenergic receptors than their (S)-(+) counterparts. uni-goettingen.de While specific comparative binding affinity studies for the individual enantiomers of Etilefrine are not detailed in the reviewed literature, the principle of stereoselectivity is well-established for this class of compounds.

Beyond direct receptor binding, the disposition of the enantiomers can be influenced by stereoselective transport. Studies have shown that the transport of Etilefrine by the organic cation transporter 1 (OCT1) is stereoselective, which can affect the concentration of each enantiomer available to interact with target receptors. sci-hub.seresearchgate.net

| Transporter | Observation | Implication |

| Organic Cation Transporter 1 (OCT1) | Transport of Etilefrine was found to be stereoselective. sci-hub.seresearchgate.net | Differences in uptake and clearance can lead to different plasma and tissue concentrations of (S)- and (R)-Etilefrine. |

| Organic Cation Transporter 2 (OCT2) | Showed stereoselective uptake of Etilefrine. | Contributes to enantiomer-specific disposition, particularly in renal elimination. |

| Organic Cation Transporter 3 (OCT3) | Showed stereoselective uptake of Etilefrine. | May influence local concentrations of enantiomers in various tissues. |

Comparative Pharmacological Activity of Etilefrine Enantiomers in Preclinical Models

The differing interactions of Etilefrine enantiomers at the receptor level are expected to translate into different pharmacological activities in vivo. The effects of the individual (S)- and (R)-enantiomers have been investigated in animal experiments. researchgate.net Preclinical studies using the racemate have established its cardiovascular effects.

In anesthetized dog models, intravenous administration of racemic Etilefrine hydrochloride (0.1 mg/kg) resulted in a significant increase in blood pressure and heart rate. medchemexpress.com In rabbit models, racemic Etilefrine was shown to increase cardiac output and blood pressure. medchemexpress.com Further animal studies comparing racemic etilefrine to other agents have also documented its pressor effects. nih.gov These studies on the racemate provide a baseline for its activity, which is a composite of the individual effects of the (S)- and (R)-enantiomers. While the existence of comparative preclinical studies on the enantiomers is known, the specific quantitative differences in their in vivo potency on cardiovascular parameters are not detailed in the available literature abstracts. researchgate.net

| Animal Model | Administration | Observed Effects of Racemic Etilefrine |

| Anesthetized Dog | 0.1 mg/kg, IV | Increased blood pressure and heart rate. medchemexpress.com |

| New Zealand Rabbit | 50-200 µg/kg, IV | Increased cardiac output, right heart filling pressure, and blood pressure. medchemexpress.com |

| Cat | N/A | Increase in arterial blood pressure and heart rate. nih.gov |

Synthetic Pathways and Chemical Derivatization of Etilefrine

Established Synthetic Routes for Etilefrine (B194583) Hydrochloride

The synthesis of Etilefrine hydrochloride is well-documented, commonly involving a multi-step process that ensures high purity and yield. Key strategies rely on sequential amination, reduction, and salification reactions.

A prevalent method for preparing Etilefrine hydrochloride begins with the amination of a ketone precursor. google.com The process starts with α-bromo-m-hydroxyacetophenone, which is dissolved in a solvent like ethanol, ether, or benzene (B151609). google.com N-ethylbenzylamine is then added to this solution at a controlled temperature of 10-20°C. google.com This amination reaction proceeds for 3 to 6 hours to form the intermediate, α-benzyl ethyl amino-m-hydroxyacetophenone. google.com

Following the amination, a reduction step is carried out. The intermediate is then converted to its hydrochloride salt, α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, by adding a hydrochloric acid solution to adjust the pH to a range of 0.5-1.5. google.com This intermediate is then subjected to catalytic hydrogenation to yield etilefrine. google.comevitachem.com The final step is salification, where the resulting etilefrine base is treated with hydrochloric acid to crystallize as Etilefrine hydrochloride, which enhances its stability and water solubility.

Catalytic hydrogenation is a critical step in the synthesis of Etilefrine hydrochloride, serving to reduce the keto group and cleave the benzyl (B1604629) protecting group from the nitrogen atom. google.comevitachem.com The intermediate, α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is dissolved in an alcohol solvent, typically methanol (B129727) or ethanol. google.com A catalyst, such as palladium on carbon, is introduced into the mixture. google.comevitachem.com

The reaction is conducted under a hydrogen atmosphere at a relatively low pressure (≤0.05 MPa) and a temperature of 30-40°C for 12 to 24 hours. google.com These controlled conditions facilitate the reduction and debenzylation to form etilefrine. google.com After the reaction is complete, the final product, Etilefrine hydrochloride, is obtained through crystallization, separation, and washing. google.com This method is noted for having few reaction byproducts and a high product yield. google.com

Table 1: Parameters for Catalytic Hydrogenation of α-benzyl ethylamino-m-hydroxy acetophenone (B1666503) hydrochloride

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | α-benzyl ethylamino-m-hydroxy acetophenone hydrochloride | google.com |

| Solvent | Methanol or Ethanol solution | google.com |

| Catalyst | Palladium on Carbon (5 wt% Palladium) | google.com |

| Temperature | 30-40 °C | google.com |

| Pressure | ≤0.05 MPa | google.com |

| Reaction Time | 12-24 hours | google.com |

Development and Evaluation of Etilefrine Prodrugs and Derivatives

To modify the physicochemical properties of etilefrine, research has been conducted on the synthesis and evaluation of its prodrugs and derivatives, particularly focusing on O-acyl derivatives. nih.gov

A series of 3'-(O-acyl) derivatives of etilefrine have been synthesized to create prodrugs. nih.gov This involves the esterification of the phenolic hydroxyl group at the meta-position of the benzene ring. nih.gov By introducing different acyl groups, researchers can systematically alter the properties of the parent molecule. nih.gov One derivative of particular interest is 3'-(O-pivaloyl) etilefrine, which results from the esterification of etilefrine with pivaloyl chloride. nih.govwikipedia.org

The design of etilefrine derivatives is heavily influenced by the relationship between their chemical structure and their physicochemical properties, such as solubility and lipophilicity. nih.gov Lipophilicity, often measured as the partition coefficient in an octanol/water system, is a key parameter in drug design as it affects absorption and distribution. semanticscholar.org In the case of etilefrine's O-acyl derivatives, altering the acyl chain allows for the fine-tuning of these properties. nih.gov For instance, the 3'-(O-pivaloyl) derivative was shown to have improved lipophilicity and favorable solubility characteristics compared to the parent drug. nih.gov This demonstrates a successful correlation between the introduced chemical structure (the pivaloyl group) and the desired physicochemical modifications. nih.gov

A crucial aspect of prodrug design is ensuring the derivative remains stable until it reaches its target site, where it should be converted to the active drug by enzymatic action. researchgate.net Stability studies on the O-acyl derivatives of etilefrine have focused on their hydrolysis catalyzed by esterases. nih.gov Research has shown that the 3'-(O-pivaloyl) derivative of etilefrine exhibits significant stability against enzymatic cleavage in blood. nih.gov However, it undergoes a high rate of hydrolysis in the liver, which is rich in esterase enzymes. nih.gov This differential stability is a desirable characteristic for a prodrug, as it allows for targeted release of the active etilefrine molecule. nih.gov

Table 2: Properties of the 3'-(O-pivaloyl) Etilefrine Derivative

| Property | Observation | Source |

|---|---|---|

| Solubility | Favorable solubility profile | nih.gov |

| Lipophilicity | Improved compared to etilefrine | nih.gov |

| Stability in Blood | Marked stability against enzymatic cleavage | nih.gov |

| Hydrolysis in Liver | High rate of hydrolysis | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-Etilefrine hydrochloride |

| α-bromo-m-hydroxyacetophenone |

| N-ethylbenzylamine |

| α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride |

| Palladium on carbon |

| Methanol |

| Ethanol |

| Ether |

| Benzene |

| Hydrochloric acid |

| 3'-(O-pivaloyl) etilefrine |

| Pivaloyl chloride |

Novel and Green Synthetic Methodologies

The development of novel and environmentally conscious synthetic methods for pharmaceutical compounds is a significant focus in modern chemistry. For (S)-Etilefrine hydrochloride, research has explored greener pathways that improve efficiency, reduce waste, and utilize sustainable starting materials. These methodologies include advanced reductive amination techniques and the integration of bio-renewable feedstocks.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org It is considered a green chemical process because it can often be performed in a single pot under mild conditions with catalytic reagents, enhancing atom economy and reducing byproducts. wikipedia.orgd-nb.info The process involves the initial reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orglibretexts.org

One documented synthetic route for etilefrine hydrochloride employs a two-step process that embodies the principles of reductive amination. google.com The synthesis begins with an amination reaction, followed by a catalytic hydrogenation step. google.com In the first stage, α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine. This is followed by a pH adjustment with hydrochloric acid to form the intermediate, α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride. google.com The second step involves the catalytic hydrogenation of this intermediate in an alcohol-based solvent. google.com This reduction step, carried out at low pressure and moderate temperature, yields the final etilefrine hydrochloride product. google.com This method is noted for having few reaction byproducts and a high product yield. google.com

Alternative approaches have also been investigated. One study compared a direct reductive amination with an ethylation procedure. rsc.org The direct reductive amination of norfenefrine (B1679915) with acetaldehyde (B116499) yielded etilefrine in 54% yield, but also produced a significant amount of a diethylated byproduct (35%). rsc.org A more effective method was found to be the ethylation of norfenefrine using ethyl triflate, which resulted in a higher yield of etilefrine (79%). rsc.org

Common reducing agents for reductive amination include various borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their ability to selectively reduce the imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a common direct method. wikipedia.org

Table 1: Reductive Amination Synthesis of Etilefrine Hydrochloride This interactive table summarizes a key synthetic pathway for Etilefrine Hydrochloride via reductive amination.

| Step | Starting Materials | Reagents/Catalysts | Intermediate/Product | Key Conditions | Reference |

| 1. Amination | α-bromo-m-hydroxyacetophenone, N-ethylbenzylamine | Solvent, Hydrochloric Acid | α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride | Temperature: 10-20°C; pH: 0.5-1.5 | google.com |

| 2. Catalytic Hydrogenation | α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride | Alcohol solvent, Catalyst, Hydrogen gas | Etilefrine hydrochloride | Temperature: 30-40°C; Pressure: ≤0.05MPa | google.com |

A significant advancement in the green synthesis of etilefrine involves the use of bio-renewable feedstocks, specifically cardanol (B1251761). rsc.orgrsc.org Cardanol is a component of cashew nut shell liquid (CNSL), an inedible byproduct of the cashew nut industry, making it an attractive and sustainable starting material that does not compete with food sources. rsc.orgrsc.org The synthesis of etilefrine from cardanol proceeds through a key intermediate, 3-vinylphenol (B127234). rsc.orgacs.org

The conversion of cardanol to 3-vinylphenol is achieved in two main steps:

Ethenolysis: Cardanol undergoes ethenolysis to produce 3-non-8-enylphenol. rsc.org

Once 3-vinylphenol is synthesized, the pathway to etilefrine continues:

Hydroxyamination: 3-vinylphenol is converted to norfenefrine. This reaction can be accomplished with an iron porphyrin catalyst, achieving a yield of over 70%. rsc.orgacs.org

Ethylation: Norfenefrine is then ethylated to produce etilefrine. rsc.orgacs.org This step can be performed using ethyl triflate in hexafluoroisopropanol (HFIP), leading to a 79% yield of the desired product. rsc.org

This bio-based route is advantageous as it generally involves catalytic reactions, has fewer steps compared to some traditional syntheses, and avoids harsh reagents. rsc.org Furthermore, the side products of the initial metathesis reactions, such as 1-octene (B94956) and propene, are themselves commercially valuable chemicals. rsc.org

Table 2: Synthesis of Etilefrine from Bio-Renewable Cardanol This interactive table outlines the synthetic pathway from the bio-renewable feedstock, cardanol, to etilefrine.

| Step | Starting Material | Key Reaction | Product/Intermediate | Yield | Reference |

| 1 | Cardanol | Ethenolysis & Isomerizing Ethenolysis | 3-Vinylphenol | 75% | rsc.orgrsc.org |

| 2 | 3-Vinylphenol | Hydroxyamination | Norfenefrine | >70% | rsc.orgacs.org |

| 3 | Norfenefrine | Ethylation (with ethyl triflate) | Etilefrine | 79% | rsc.org |

Molecular Pharmacology and Receptor Interaction Mechanisms of Etilefrine

Adrenergic Receptor Agonism Profile

(S)-Etilefrine hydrochloride is a sympathomimetic amine that exerts its pharmacological effects through direct agonism at multiple adrenergic receptors. medchemexpress.commedchemexpress.com Its primary activity is observed at α1 and β1 adrenergic receptors, with additional actions investigated at β2 receptors. medchemexpress.comwikipedia.org This mixed agonism profile underlies its physiological effects, including vasoconstriction and cardiac stimulation. medchemexpress.commedchemexpress.com

Alpha-1 Adrenergic Receptor Stimulation Mechanisms

(S)-Etilefrine hydrochloride functions as a direct agonist at alpha-1 (α1) adrenergic receptors, which are predominantly located on the vascular smooth muscle cells of arterioles and veins. medchemexpress.comdiff.org The stimulation of these receptors is a key mechanism behind its vasoconstrictive properties. medchemexpress.commedchemexpress.com

The interaction of etilefrine (B194583) with α1-adrenergic receptors initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein. wikipedia.org Upon agonist binding, the Gq protein is activated, which in turn stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). wikipedia.org The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, leads to the activation of protein kinase C (PKC) and ultimately results in the contraction of vascular smooth muscle. This contraction increases peripheral vascular resistance, contributing to an elevation in blood pressure. medchemexpress.commedchemexpress.com

Beta-1 Adrenergic Receptor Stimulation Mechanisms

In addition to its effects on alpha-1 receptors, (S)-etilefrine hydrochloride is also a potent agonist of beta-1 (β1) adrenergic receptors, which are primarily found in cardiac tissue. medchemexpress.comnih.gov Stimulation of these receptors leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects. medchemexpress.commedchemexpress.com

The β1-adrenergic receptor is a Gs-protein coupled receptor. nih.gov When etilefrine binds to the β1-receptor, it activates the associated Gs protein. This activation stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov The accumulation of intracellular cAMP, a key second messenger, leads to the activation of protein kinase A (PKA). nih.gov PKA proceeds to phosphorylate several target proteins within the cardiac myocyte, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the function of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium storage and release. nih.gov These actions collectively enhance myocardial contractility and increase the heart rate, thereby boosting cardiac output. medchemexpress.comnih.gov

Investigation of Beta-2 Adrenergic Receptor Actions

While the primary actions of etilefrine are attributed to its α1 and β1 agonism, evidence suggests that it also possesses activity at beta-2 (β2) adrenergic receptors. wikipedia.orgnih.gov This has been demonstrated through the investigation of its tocolytic effects. nih.gov Tocolysis, the inhibition of uterine contractions, is a characteristic response to β2-adrenergic stimulation. nih.gov

A study involving the continuous measurement of intrauterine pressure during labor revealed that etilefrine administration diminished both the pressure and frequency of contractions. nih.gov The intensity and duration of this tocolytic effect were found to be dose-dependent. nih.gov These findings provide conclusive evidence that etilefrine exhibits a β2-mimetic component to its pharmacological profile, complementing its established α1 and β1 mimetic effects. nih.gov

Intracellular Signaling Pathway Modulation

Beyond its direct interaction with adrenergic receptors, (S)-etilefrine hydrochloride has been shown to modulate key intracellular signaling pathways that are central to cellular metabolism and function, specifically the AMPK/Akt pathways. medchemexpress.commedchemexpress.com

Regulation of AMPK/Akt Pathways

Research indicates that etilefrine acts as an activator of 5' AMP-activated protein kinase (AMPK) and an inhibitor of Protein Kinase B (Akt). medchemexpress.commedchemexpress.com In studies utilizing PC-3 and 293T cells, treatment with etilefrine hydrochloride (10 μM for 1-2 hours) resulted in a significant activation of AMPKα, as evidenced by increased phosphorylation at the Thr172 residue. medchemexpress.com Concurrently, the same treatment led to the inhibition of Akt, demonstrated by a decrease in its phosphorylation at the Ser473 residue. medchemexpress.com This bidirectional regulation of the AMPK/Akt pathway highlights a broader impact of etilefrine on cellular energy homeostasis and signaling. medchemexpress.com

Modulation of Protein Phosphorylation Levels

The effects of (S)-etilefrine hydrochloride on the AMPK and Akt pathways are indicative of its ability to modulate protein phosphorylation levels more broadly. medchemexpress.com The activation of AMPK, a master regulator of metabolism, and the inhibition of Akt, a key node in cell survival and growth pathways, are achieved through the direct alteration of their phosphorylation status. medchemexpress.com Specifically, etilefrine treatment has been shown to increase phosphorylated AMPKα (Thr172) by 1.5 to 2.0-fold, while decreasing phosphorylated Akt (Ser473) by 0.2 to 0.4-fold compared to controls. medchemexpress.com This demonstrates a direct mechanism by which etilefrine can influence the activity of key signaling proteins.

Interactive Data Table: Effect of Etilefrine Hydrochloride on Protein Phosphorylation

| Target Protein | Phosphorylation Site | Cell Lines | Effect | Fold Change vs. Control |

| AMPKα | Thr172 | PC-3, 293T | Activation | ▲ 1.5 - 2.0 |

| Akt | Ser473 | PC-3, 293T | Inhibition | ▼ 0.2 - 0.4 |

Receptor Binding Affinity Studies (In Vitro)

Selective Binding and Activation Characteristics

(S)-Etilefrine hydrochloride is characterized as a sympathomimetic agent with a primary mechanism of action involving the direct stimulation of adrenergic receptors. Pharmacological profiles from various sources consistently identify it as an agonist with selectivity for α1 and β1-adrenergic receptors. nih.govdrugbank.commedchemexpress.commedchemexpress.com The activation of α1-adrenergic receptors, predominantly located on vascular smooth muscle, leads to vasoconstriction. medchemexpress.commedchemexpress.com Concurrently, its agonist activity at β1-adrenergic receptors in the heart results in increased myocardial contractility and heart rate. medchemexpress.commedchemexpress.com

While the primary activity is established at α1 and β1 receptors, there is evidence to suggest that etilefrine also possesses some activity at β2-adrenergic receptors. nih.gov This indicates a broader, though less potent, interaction with the β-adrenoceptor family. The stereochemistry of adrenergic agonists is known to play a critical role in their receptor affinity and efficacy, with one enantiomer typically exhibiting significantly higher potency. ualberta.camdpi.comchapman.edubiorxiv.org For many β-adrenergic agonists, the (-)-enantiomer is the more active form. ualberta.cabiorxiv.org

Comparative Affinity for Beta-1 vs. Beta-2 Adrenoreceptors

A definitive quantitative comparison of the binding affinity of (S)-Etilefrine hydrochloride for β1 versus β2 adrenoreceptors is hampered by the lack of specific Ki or pA2 values in the available literature. However, functional studies provide qualitative insights into its selectivity. The pronounced cardiac effects, such as increased contractility and heart rate, are indicative of significant β1-adrenoceptor stimulation. medchemexpress.commedchemexpress.com

Evidence for β2-adrenergic activity has been demonstrated in studies observing its tocolytic (uterine relaxant) effects, a response mediated by β2-adrenoceptors. nih.gov This suggests that (S)-Etilefrine hydrochloride is not exclusively selective for the β1 subtype and can interact with β2 receptors. Nevertheless, the primary therapeutic and physiological responses are more robustly associated with its β1-adrenergic actions. The general consensus in pharmacological literature points towards a preferential, though not exclusive, activity at the β1-adrenoceptor over the β2-adrenoceptor.

Interactive Data Table: Receptor Binding Profile of (S)-Etilefrine hydrochloride (Qualitative)

| Receptor Subtype | Interaction Type | Reported Activity | Data Availability |

| α1-Adrenoceptor | Agonist | Significant | Qualitative |

| β1-Adrenoceptor | Agonist | Significant | Qualitative |

| β2-Adrenoceptor | Agonist | Moderate/Partial | Qualitative |

Note: Specific quantitative binding affinity values (e.g., Ki, IC50) for (S)-Etilefrine hydrochloride are not available in the cited sources. The table reflects the qualitative description of its pharmacological activity.

Biochemical Metabolism and Pharmacokinetic Pathway Characterization

Metabolic Fate and Biotransformation Pathways

Following administration, (S)-etilefrine is extensively metabolized, primarily through phase II conjugation reactions. taylorandfrancis.com The metabolic pattern indicates that phenylalkylamines with a hydroxyl group in the meta-position of the benzene (B151609) ring, such as etilefrine (B194583), are predominantly conjugated. nih.gov This process transforms the drug into more water-soluble compounds, facilitating their excretion from the body. wikipedia.org While the enteral absorption of etilefrine is complete, with about 80% of a dose being excreted in the urine, a significant portion is metabolized before it reaches systemic circulation. nih.gov

The primary metabolic pathway for etilefrine is conjugation. nih.govwikipedia.org This involves the attachment of endogenous molecules to the etilefrine structure, which increases its polarity and facilitates elimination. uomus.edu.iqquizlet.com The main conjugation reaction for etilefrine is the formation of a phenolic sulphate. nih.gov

Glucuronidation, another major phase II conjugation reaction, is also involved in the metabolism of etilefrine. wikipedia.orgmedtigo.com This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, links glucuronic acid to the drug molecule. wikipedia.orgpharmacy180.comnih.gov This conjugation further enhances the water solubility of the compound, preparing it for renal or biliary excretion. wikipedia.orgquizlet.com The resulting glucuronide conjugates are typically biologically inactive and readily eliminated from the body. uomus.edu.iq

The principal metabolite of etilefrine is its phenolic sulphate conjugate, also referred to as the sulfuric acid ester of etilefrine. nih.govnih.gov This metabolite accounts for the majority of the biotransformation of the parent drug. nih.gov

A much smaller fraction of etilefrine is metabolized into hydroxymandelic acid. nih.govwikipedia.org This indicates that deamination is a very minor metabolic pathway for etilefrine. nih.gov In addition to these, two isomeric tetrahydroisoquinolines have been identified as minor basic metabolites, which are excreted in both free form and as sulfuric acid conjugates. nih.gov

The following table summarizes the primary metabolites of (S)-etilefrine.

| Metabolite Name | Metabolic Pathway | Relative Amount |

| Phenolic Sulphate | Conjugation (Sulfation) | Major |

| Hydroxymandelic Acid | Deamination | Minor (approx. 3%) |

| Tetrahydroisoquinoline Isomers | Condensation | Minor |

Significance of First-Pass Metabolism in Bioavailability

(S)-etilefrine is subject to considerable first-pass metabolism, a phenomenon where the concentration of a drug is significantly reduced before it reaches the systemic circulation. nih.govwikipedia.org This process occurs predominantly in the liver and the gut wall. wikipedia.orgnih.govpharmacology2000.com

The extensive first-pass effect is the primary reason for the reduced bioavailability of orally administered etilefrine. nih.govpharmacologycanada.org Studies have shown that the bioavailability of etilefrine can be as low as 12% to 55% after oral administration. nih.gove-lactancia.org This means that a substantial portion of the ingested drug is metabolized and inactivated during its first passage through the liver and gastrointestinal tract, thereby reducing the amount of active drug that reaches the bloodstream. nih.govwikipedia.org The magnitude of the first-pass effect is a key determinant of the systemic availability of the drug. pharmacology2000.com

Role of Metabolic Enzymes in Etilefrine Biotransformation

The biotransformation of etilefrine is mediated by phase II metabolic enzymes. taylorandfrancis.com The primary reactions of sulfation and glucuronidation are catalyzed by specific enzyme families.

Sulfation is facilitated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the etilefrine molecule. quizlet.com Glucuronidation is carried out by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov These enzymes are abundant in the liver and gastrointestinal tract, the primary sites of first-pass metabolism. wikipedia.orgwikipedia.org The activity of these enzymes can vary between individuals, which may contribute to variability in the bioavailability and response to etilefrine. pharmacologycanada.org While the specific UGT and SULT isoforms responsible for etilefrine metabolism are not definitively identified in the provided context, these enzyme families are crucial for its detoxification and elimination pathway. nih.gov

Advanced Analytical Methodologies for Etilefrine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount in pharmaceutical analysis due to their high resolving power, which allows for the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography have all been applied to the analysis of etilefrine (B194583) hydrochloride.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of etilefrine hydrochloride. researchgate.netresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity. researchgate.net

A validated reverse-phase HPLC method has been established for the determination of etilefrine hydrochloride. researchgate.net The method employs an ODS SUPELCO C18 column as the stationary phase, with isocratic elution. researchgate.net The mobile phase consists of a mixture of 0.1M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) in a 30:70 (v/v) ratio. researchgate.net Analysis is performed at ambient temperature with a consistent flow rate of 1 mL/min, and detection is carried out using a UV detector set to 220 nm. researchgate.net Another reverse-phase method utilizes a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com

The validation of this HPLC method was conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netpharmaguideline.com Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, were thoroughly evaluated. researchgate.netresearchgate.net The method demonstrated excellent linearity over a concentration range of 0.5-10 µg/mL, with a high correlation coefficient (r) of 0.9997. researchgate.net The sensitivity of the method was confirmed by its low LOD and LOQ values of 0.132 µg/mL and 0.401 µg/mL, respectively. researchgate.net Accuracy was established through recovery studies, while precision was demonstrated by low relative standard deviation (RSD) for repeatability and intermediate precision. researchgate.net

| Parameter | HPLC Method Details |

| Stationary Phase | ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 220 nm researchgate.net |

| Temperature | Ambient researchgate.net |

| Validation Parameter | Result |

| Linearity Range | 0.5 - 10 µg/mL researchgate.net |

| Correlation Coefficient (r) | 0.9997 researchgate.net |

| Limit of Detection (LOD) | 0.132 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.401 µg/mL researchgate.net |

| Accuracy (% Recovery) | 99.56 ± 0.234 researchgate.net |

| Precision (%RSD) | Repeatability: 0.235; Intermediate Precision: 0.345 researchgate.net |

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from potential degradation products, process impurities, excipients, or other components in the sample matrix. chromatographyonline.comsemanticscholar.org The primary goal is to demonstrate the specificity of the method in separating the intact drug from its degradants, which is crucial for assessing the stability of a drug product over its shelf life. chromatographyonline.cominternationalscholarsjournals.com

The HPLC method developed for etilefrine hydrochloride has been proven to be a stability-indicating assay. researchgate.net Forced degradation studies were conducted by subjecting the drug to various stress conditions, including oxidation. researchgate.net The method was able to effectively separate the intact etilefrine hydrochloride peak from the peaks of its degradation products, demonstrating its specificity and stability-indicating capability. researchgate.netresearchgate.net This allows for the accurate quantification of the drug even in the presence of up to 80% of its oxidative degradate, with a mean recovery of 99.54% ± 0.503. researchgate.net

Etilefrine hydrochloride is susceptible to degradation under oxidative stress. researchgate.net The development of an analytical method capable of separating the parent drug from its oxidative degradation products is therefore critical for stability studies and quality control. researchgate.netresearchgate.netresearchgate.net

The validated stability-indicating HPLC method successfully achieves this separation. researchgate.netresearchgate.net Under the specified chromatographic conditions, the intact etilefrine hydrochloride elutes at a retention time of approximately 4.85 minutes. researchgate.netresearchgate.net Its primary oxidative degradation product is well-resolved, appearing at a retention time of about 9.28 minutes. researchgate.netresearchgate.net This clear separation confirms the method's ability to monitor the stability of etilefrine hydrochloride and accurately quantify it in the presence of its oxidative degradants. researchgate.net

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. openaccessjournals.com In pharmaceutical analysis, GC is employed for purity testing, identifying and quantifying residual solvents, and assaying volatile active ingredients. openaccessjournals.comoregonstate.edu For non-volatile or polar compounds like etilefrine hydrochloride, derivatization is often necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. mdpi.comnih.gov

While HPLC is more commonly reported for etilefrine analysis, GC represents a viable alternative. The analysis of similar amine compounds by GC often involves derivatization to reduce polarity and improve chromatographic behavior. nih.gov Detectors such as the Flame Ionization Detector (FID) or the Nitrogen-Phosphorus Detector (NPD) are typically used, with the latter offering enhanced sensitivity for nitrogen-containing compounds like etilefrine. mdpi.com Although specific validated GC methods for (S)-Etilefrine hydrochloride are not extensively detailed in recent literature, the principles of GC make it a suitable technique for specialized applications, such as forensic analysis or pharmacokinetic studies, provided appropriate sample preparation and derivatization are performed. openaccessjournals.commdpi.com

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique widely used for the qualitative analysis and purity assessment of pharmaceuticals. researchgate.netnih.gov It serves as a valuable tool for identifying compounds, checking for impurities, and monitoring the progress of reactions. researchgate.net

For the purity assessment of Etilefrine Hydrochloride, a TLC method is described in pharmacopeial monographs. nihs.go.jp The method involves spotting the sample solution and a standard solution onto a TLC plate. libretexts.org The plate is then developed in a suitable mobile phase, such as a mixture of methanol (B129727), chloroform (B151607), and other solvents, to a specific distance. nihs.go.jp After development, the plate is dried and examined under UV light at a wavelength of 254 nm. nihs.go.jp The presence of impurities is assessed by comparing the intensity of any secondary spots in the sample lane to the principal spot from the standard solution. nihs.go.jp This semi-quantitative approach is effective for controlling the purity of the bulk drug substance. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrophotometric Determination Methods

Spectrophotometry offers a simple, rapid, and cost-effective alternative to chromatographic techniques for the quantitative determination of etilefrine hydrochloride in pharmaceutical formulations. research-nexus.netscispace.com These methods are typically based on the formation of a colored complex or a derivative that absorbs light in the ultraviolet-visible region. Several distinct spectrophotometric methods have been developed, each utilizing a different chemical reaction.

One prominent method involves the formation of ion-pair complexes. research-nexus.netresearcher.life Etilefrine hydrochloride, in an acidic buffer, reacts with reagents like bromocresol green (BCG) or methyl orange (MO) to form colored complexes that can be extracted into chloroform and measured at their respective absorption maxima of 410 nm (for BCG) and 479 nm (for MO). research-nexus.netresearcher.life

Another approach is based on the oxidation of etilefrine. The drug can be oxidized by cerium (IV) in an acidic medium, and the amount of drug is determined by measuring the decrease in absorbance of the excess cerium (IV) at 317 nm. researchgate.net

A novel method utilizes the surface plasmon resonance of gold nanoparticles (Au-NPs). scispace.com Etilefrine hydrochloride acts as a reducing agent, converting gold ions into Au-NPs in the presence of a stabilizing agent. scispace.com The formation of these nanoparticles results in a new absorption band at 530 nm, the intensity of which is proportional to the drug concentration. scispace.com

A colorimetric method based on nitrosation has also been developed. tandfonline.com This involves the reaction of the phenolic group of etilefrine with sodium nitrite (B80452) in an acidic medium, followed by chelation with copper (II) ions to form a stable red-colored chelate, which is measured at 510 nm. tandfonline.com

Furthermore, a kinetic spectrophotometric method has been reported. walshmedicalmedia.com This method is based on the reaction of etilefrine hydrochloride with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a chromogenic reagent, to form a colored product measured at 503 nm. walshmedicalmedia.com

These methods have been validated and show good linearity, accuracy, and precision, making them suitable for routine quality control analysis of etilefrine hydrochloride in its dosage forms. research-nexus.netscispace.comtandfonline.comwalshmedicalmedia.com

| Method Principle | Reagent(s) | Wavelength (λmax) | Linearity Range (µg/mL) |

| Ion-Pair Complexation research-nexus.netresearcher.life | Bromocresol Green (BCG) | 410 nm | 0.5 - 16 |

| Ion-Pair Complexation research-nexus.netresearcher.life | Methyl Orange (MO) | 479 nm | 2.0 - 18 |

| Gold Nanoparticle Formation scispace.com | Gold (III) Chloride | 530 nm | 3.0 - 20.0 |

| Nitrosation-Chelation tandfonline.com | Sodium Nitrite, Copper (II) | 510 nm | - |

| Kinetic Method walshmedicalmedia.com | NBD-Cl | 503 nm | - |

| Oxidation researchgate.net | Cerium (IV) | 317 nm | - |

UV-Visible Spectrophotometry Approaches

UV-Visible spectrophotometry represents a cornerstone in the analysis of etilefrine hydrochloride, offering simple, rapid, and cost-effective means of determination. Various methods have been developed, each employing different reagents and principles to enhance analytical performance.

A modern spectrophotometric approach involves the use of gold nanoparticles (AuNPs). This method is predicated on the ability of etilefrine hydrochloride to act as a reducing agent, causing the reduction of gold ions to form AuNPs. The resulting nanoparticles exhibit a distinct surface plasmon resonance band, which can be measured spectrophotometrically. The intensity of this absorption is proportional to the concentration of the drug.

One such method demonstrated that upon the addition of etilefrine hydrochloride, gold ions are reduced, leading to the formation of AuNPs with a characteristic absorbance peak around 530 nm. The reaction is influenced by factors such as pH and temperature. Optimal conditions allow for a linear relationship between the absorbance and the concentration of etilefrine hydrochloride, typically within the range of 3.0-20.0 µg/mL. This technique provides a simple and sensitive platform for the quantification of the compound in both pure form and pharmaceutical preparations.

A sensitive spectrophotometric method for etilefrine hydrochloride has been developed based on its reaction with a copper(II)-neocuproine reagent. In this method, etilefrine hydrochloride reduces copper(II) to copper(I). The resulting cuprous ion (Cu(I)) then forms a stable, colored chelate with neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline). This Cu(I)-neocuproine complex exhibits a distinct absorption maximum, which allows for the quantitative determination of the drug.

The chelate shows a characteristic absorption peak at 455 nm. msa.edu.eg The method has been validated and demonstrates good linearity over a concentration range of 1.2-6.8 μg/mL, with a low limit of detection (LOD) of 0.348 μg/mL and a limit of quantification (LOQ) of 1.086 μg/mL. msa.edu.eg This approach has been successfully applied to the determination of etilefrine hydrochloride in pharmaceutical formulations without significant interference from common excipients. msa.edu.eg

| Parameter | Value |

| λmax | 455 nm |

| Concentration Range | 1.2-6.8 µg/mL |

| LOD | 0.348 µg/mL |

| LOQ | 1.086 µg/mL |

| Molar Absorptivity | 7950 L mol⁻¹ cm⁻¹ (for Cu(neocuproine)₂⁺) |

This table presents the key analytical parameters for the determination of Etilefrine Hydrochloride using the Copper(II)-Neocuproine method.

Ion-pair extraction spectrophotometry provides a selective and effective means for the determination of etilefrine hydrochloride. This technique involves the formation of an ion-pair complex between the positively charged etilefrine molecule and a negatively charged dye molecule, such as Bromocresol Green (BCG) or Methyl Orange (MO). The resulting complex is then extracted into an immiscible organic solvent, and the absorbance of the organic layer is measured.

In an acidic medium (pH 3.0-3.5), etilefrine hydrochloride forms extractable ion-pair complexes with both BCG and MO. research-nexus.net The ET-BCG complex exhibits an absorption maximum at 410 nm, while the ET-MO complex shows a maximum at 479 nm. research-nexus.net Job's method of continuous variation confirmed a 1:1 stoichiometric ratio for both complexes. research-nexus.net These methods have been successfully applied for the determination of the drug in pharmaceutical formulations and human plasma, demonstrating good linearity and sensitivity. research-nexus.net

| Reagent | λmax | Concentration Range | Molar Absorptivity |

| Bromocresol Green (BCG) | 410 nm | 0.5 - 16 µg/mL | 2.4 x 10⁴ L mol⁻¹ cm⁻¹ |

| Methyl Orange (MO) | 479 nm | 2.0 - 18 µg/mL | 1.7 x 10⁴ L mol⁻¹ cm⁻¹ |

This table summarizes the analytical parameters for the ion-pair extraction of Etilefrine Hydrochloride with Bromocresol Green and Methyl Orange.

Spectrofluorimetric Techniques

Spectrofluorimetry offers a highly sensitive alternative for the determination of etilefrine hydrochloride. This method is based on the measurement of the native fluorescence of the compound. The fluorescence intensity can be significantly enhanced in the presence of micellar systems, such as sodium dodecyl sulfate (B86663) (SDS), which leads to lower detection limits.

A spectrofluorimetric method has been developed that utilizes the micellar enhancement of the native fluorescence of etilefrine hydrochloride using a 2% w/v solution of SDS. The enhanced fluorescence intensity is measured at an emission wavelength of 305 nm after excitation at 278 nm. research-nexus.net This method demonstrates a linear relationship between the relative fluorescence intensity and concentration over the range of 0.15-3.00 μg/mL, with a limit of quantification of 0.118 μg/mL. research-nexus.net Another study measured the native fluorescence in methanol at 304 nm after excitation at 276 nm, achieving a linear range of 0.5-8 µg/mL. researchgate.net

| Parameter | Value (SDS Method) | Value (Methanol Method) |

| Excitation Wavelength (λex) | 278 nm | 276 nm |

| Emission Wavelength (λem) | 305 nm | 304 nm |

| Linear Range | 0.15-3.00 µg/mL | 0.5-8 µg/mL |

| LOQ | 0.118 µg/mL | 0.367 µg/mL |

| LOD | - | 0.121 µg/mL |

This table compares the key parameters of two different spectrofluorimetric methods for the analysis of Etilefrine Hydrochloride.

Electroanalytical Techniques (e.g., Voltammetry)

Electroanalytical techniques, particularly voltammetry, provide a powerful tool for the determination of electroactive compounds like etilefrine hydrochloride. These methods are based on measuring the current that flows as a function of an applied potential. They are known for their high sensitivity, rapid analysis times, and relatively low cost.

A simple and sensitive voltammetric method for the determination of etilefrine hydrochloride has been developed using a sodium montmorillonite (B579905) modified carbon paste electrode (Na-MMT/CPE). walshmedicalmedia.com Adsorptive stripping voltammetry was employed for its determination in commercial tablets, human serum, and urine. walshmedicalmedia.com The study of the adsorption process indicated a monolayer adsorption described by the Langmuir isotherm. walshmedicalmedia.com This method achieved a very low detection limit of 1.27 × 10⁻⁹ M in spiked human serum, highlighting the exceptional sensitivity of electroanalytical approaches. walshmedicalmedia.com

Chemometric Approaches in Analytical Data Processing

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of etilefrine hydrochloride analysis, chemometric techniques are particularly useful for resolving complex mixtures and enhancing the analytical capabilities of spectrophotometric methods.

For the simultaneous determination of etilefrine hydrochloride and chlorpheniramine (B86927) maleate (B1232345) in a combined dosage form, multivariate calibration methods such as classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS) have been successfully applied. msa.edu.egresearchgate.net These methods utilize the full spectral information from the UV absorption spectra of the mixtures to quantify each component without the need for prior separation. msa.edu.egresearchgate.net By building a calibration model from a set of standard mixtures with known concentrations, these chemometric approaches can accurately predict the concentrations of the individual drugs in unknown samples. msa.edu.egresearchgate.net

Computational and Theoretical Studies of Etilefrine Hydrochloride

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the investigation of molecular structures, interactions, and dynamics. These techniques range from quantum mechanical calculations, which describe the electronic structure of a molecule, to classical molecular dynamics that simulate the movement of atoms over time.

Investigations into the electronic and geometrical structure of (S)-Etilefrine hydrochloride are fundamental to understanding its chemical properties and reactivity. These studies are typically performed using quantum chemical methods like Density Functional Theory (DFT). Such calculations optimize the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state) and provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Computed Molecular Properties of Etilefrine (B194583) Hydrochloride This table presents generally computed properties for Etilefrine Hydrochloride, which would be refined by specific electronic and geometrical structure investigations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClNO₂ | nih.gov |

| Molecular Weight | 217.69 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 52.49 Ų | chemscene.com |

| Rotatable Bond Count | 4 | chemscene.com |

| Hydrogen Bond Donors | 3 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

Understanding how (S)-Etilefrine hydrochloride interacts with its biological targets, such as α- and β-adrenergic receptors, is key to explaining its pharmacological effect. wikipedia.orgmedchemexpress.com Interaction energy calculations quantify the strength of the binding between a ligand (Etilefrine) and a receptor. These calculations dissect the total binding energy into its constituent components, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

Methods for these calculations include molecular mechanics (MM) force fields and more rigorous quantum mechanical (QM) approaches. A typical workflow involves:

Docking: Predicting the preferred orientation of Etilefrine within the receptor's binding site.

Simulation: Running molecular dynamics (MD) simulations to allow the complex to relax and explore relevant conformations. mdpi.com

Energy Calculation: Applying methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE) to estimate the binding free energy from the simulation snapshots.

These calculations would identify the key amino acid residues in the adrenergic receptor that form the most significant stabilizing interactions with the phenolic hydroxyl group, the secondary amine, and the benzylic alcohol of the Etilefrine molecule.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital is the highest-energy orbital containing electrons and acts as an electron donor. The location of the HOMO density indicates the molecule's most nucleophilic or basic sites. youtube.com

LUMO: This is the lowest-energy orbital that is empty of electrons and can act as an electron acceptor. The LUMO's location points to the most electrophilic sites. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. For (S)-Etilefrine hydrochloride, FMO analysis would reveal the parts of the molecule most likely to engage in electron-transfer reactions, such as interactions with receptor sites or metabolic enzymes. The electron-rich phenol (B47542) ring and the lone pairs on the oxygen and nitrogen atoms would be expected to contribute significantly to the HOMO, making them likely sites for interaction with electrophilic regions of a receptor.

Table 2: Conceptual Data from a Frontier Molecular Orbital Analysis of Etilefrine This table illustrates the type of data that would be generated from an FMO analysis. The energy values are hypothetical.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | -0.5 (Hypothetical) | Aromatic Ring (π* system) |

| HOMO | -6.2 (Hypothetical) | Phenolic Oxygen, Nitrogen (lone pairs) |

| HOMO-LUMO Gap | 5.7 eV (Hypothetical) | - |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively positive or negative. Atomic charge calculations and Molecular Electrostatic Potential (MEP) maps are used to visualize this charge distribution. deeporigin.com

An MEP map is plotted on the molecule's electron density surface. Different colors represent different values of electrostatic potential:

Red: Regions of most negative potential, which are electron-rich and attractive to positive charges (electrophiles). These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive potential, which are electron-poor and attractive to negative charges (nucleophiles). These are often found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For (S)-Etilefrine hydrochloride, an MEP map would visually highlight the electron-rich areas around the phenolic and alcoholic oxygen atoms and the nitrogen atom, identifying them as key sites for hydrogen bonding. avogadro.cc The positively charged protonated amine would be a dominant electropositive feature. This analysis is invaluable for predicting non-covalent interactions that govern drug-receptor binding. deeporigin.com

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding and electronic structure within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of lone pairs, core pairs, and bonding pairs.

The key strength of NBO analysis is its ability to describe delocalization effects, such as hyperconjugation, by quantifying the interactions between filled "donor" NBOs and empty "acceptor" NBOs. ias.ac.innih.gov The strength of these interactions is reported as a stabilization energy (E(2)). For (S)-Etilefrine hydrochloride, NBO analysis could reveal:

The nature of the hybridization of atoms.

The delocalization of the lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent groups (n → σ* or n → π* interactions).

The intramolecular hydrogen bonding possibilities and their strength.

This level of detail provides deep insight into the electronic factors that contribute to the molecule's stability and conformational preferences.

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET, excluding clinical context)

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a molecule's structure to estimate these properties computationally. nih.gov This in silico screening helps identify potential liabilities early in the drug discovery process, saving time and resources. pharmaron.compharmaron.com

For (S)-Etilefrine hydrochloride, various ADMET parameters can be predicted using QSAR (Quantitative Structure-Activity Relationship) models and other machine learning algorithms. sci-hub.se While specific clinical outcomes are excluded, these models provide crucial physicochemical and dispositional forecasts.

Table 3: Predicted Physicochemical and ADMET Properties of Etilefrine This table presents predicted values from various computational models and databases. These are not experimental values.

| Parameter | Predicted Value | Significance | Source |

|---|---|---|---|

| Water Solubility (logS) | -1.1 | Indicates good water solubility. | drugbank.com |

| Lipophilicity (logP) | 0.01 - 1.4569 | Relates to permeability across biological membranes. | chemscene.comdrugbank.com |

| pKa (Strongest Acidic) | 9.1 | Relates to the phenolic hydroxyl group. | drugbank.com |

| pKa (Strongest Basic) | 9.73 | Relates to the secondary amine. | drugbank.com |

| Rule of Five | Yes | Predicts good oral bioavailability; the molecule does not violate Lipinski's rules. | drugbank.com |

| Bioavailability | 1 | A qualitative score indicating a high probability of good bioavailability. | drugbank.com |

Structure Activity Relationships Sar in Etilefrine and Its Analogs

Influence of Phenethylamine (B48288) Backbone Modifications on Activity

The phenethylamine scaffold, consisting of a phenyl ring linked to an amino group by a two-carbon chain, is fundamental to the activity of many sympathomimetic agents, including etilefrine (B194583). Modifications to this backbone can significantly alter potency and receptor selectivity.

Ethylamine (B1201723) Side Chain : The two-carbon chain separating the aromatic ring from the amino group is considered optimal for maximal sympathomimetic activity. Shortening or lengthening this chain generally leads to a significant decrease in adrenergic receptor affinity and agonist activity.

α-Carbon Substitution : Etilefrine is unsubstituted at the α-carbon (the carbon adjacent to the amino group). The introduction of a small alkyl group, such as a methyl group (as seen in ephedrine), can influence activity. Such a substitution typically reduces the rate of metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action. However, it can also decrease direct agonist activity at adrenergic receptors.

Amino Group Substitution : The nature of the substituent on the amino group is a critical determinant of α- versus β-adrenergic receptor selectivity. Primary and secondary amines generally exhibit good adrenergic activity. As the size of the alkyl substituent on the nitrogen atom increases, there is a characteristic shift in activity. Agonist activity at α-receptors tends to decrease, while activity at β-receptors increases. Etilefrine, with its N-ethyl group, sits (B43327) between norepinephrine (B1679862) (primary amine) and isoproterenol (B85558) (N-isopropyl group) in this series, contributing to its mixed α- and β-agonist profile.

Table 1: Influence of N-Alkyl Substitution on Receptor Selectivity An interactive data table illustrating the trend of increasing β-receptor activity with larger N-alkyl groups.

| Compound | N-Substituent | Predominant Adrenergic Activity |

|---|---|---|

| Norfenefrine (B1679915) | -H | α > β |

| Etilefrine | -CH₂CH₃ | α ≈ β₁ |

Role of Hydroxyl Group Substitution and Position

The hydroxyl groups on both the phenyl ring and the ethylamine side chain are pivotal for the interaction of etilefrine with adrenergic receptors. Their presence, position, and stereochemistry are key to its pharmacological profile.

β-Hydroxyl Group : The hydroxyl group on the β-carbon of the side chain is crucial for direct agonist activity. Its presence is believed to facilitate binding to the adrenergic receptor through hydrogen bonding. The stereochemistry at this chiral center is vital; for direct-acting phenylethanolamines, the (R)-enantiomer possesses significantly higher potency than the (S)-enantiomer. (S)-Etilefrine refers to the configuration at the β-carbon, which corresponds to the levorotatory isomer and is the more active form.

Phenolic Hydroxyl Group : Unlike endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, which have hydroxyl groups at both the 3- and 4-positions (a catechol moiety), etilefrine possesses a single hydroxyl group at the meta- (3-) position.

Position : The meta-positioning of the hydroxyl group is critical for its activity profile. While a catechol structure is required for maximal potency at both α and β receptors, the single meta-hydroxyl allows for significant activity, particularly at α and β₁ receptors. nih.gov A study on guinea-pig trachea β-adrenoceptors found that the m-phenolic group does not significantly affect binding affinity but does increase efficacy. nih.gov

Metabolic Stability : The absence of the para- (4-) hydroxyl group renders etilefrine a poor substrate for the enzyme catechol-O-methyltransferase (COMT). This resistance to COMT-mediated metabolism is a key reason for etilefrine's improved oral bioavailability and longer duration of action compared to catecholamines.

Table 2: Importance of Hydroxyl Groups in Etilefrine An interactive data table summarizing the function of each hydroxyl group.

| Hydroxyl Group | Position | Role in Activity |

|---|---|---|

| Benzylic | β-carbon | Essential for direct receptor binding and agonist activity. (R)-stereoisomer is most potent. |

Comparative SAR with Endogenous Catecholamines and Related Sympathomimetics

The specific structural features of etilefrine can be better understood by comparing it to structurally similar sympathomimetic amines.

Etilefrine vs. Phenylephrine : These two compounds are structural isomers, with the only difference being the position of the phenolic hydroxyl group (meta- in etilefrine, para- in phenylephrine). This single change results in a significant shift in receptor selectivity. Phenylephrine is a potent and selective α₁-adrenergic agonist with minimal β-adrenergic activity. In contrast, etilefrine exhibits potent activity at both α₁ and β₁ receptors. researchgate.netmdpi.com This highlights the critical role of the meta-hydroxyl group for conferring β₁-agonist properties in this class of compounds.

Etilefrine vs. Norfenefrine : Norfenefrine is the N-de-ethylated analog of etilefrine, meaning it has a primary amino group. nih.gov This modification makes norfenefrine a more selective α-adrenergic receptor agonist, similar to the relationship between norepinephrine and epinephrine. nih.gov The presence of the N-ethyl group in etilefrine is thus responsible for its enhanced β₁-adrenergic activity compared to norfenefrine.

Table 3: Structural and Functional Comparison of Sympathomimetics An interactive data table comparing the key structural features and resulting receptor activities of etilefrine and related compounds.

| Compound | N-Substituent | Phenyl Ring Substitution | Primary Receptor Activity |

|---|---|---|---|

| (S)-Etilefrine | Ethyl | 3-OH | α₁, β₁ |

| Norepinephrine | H | 3,4-(OH)₂ | α₁, α₂, β₁ |

| Epinephrine | Methyl | 3,4-(OH)₂ | α₁, α₂, β₁, β₂ |

| Phenylephrine | Methyl | 4-OH | α₁ |

Structure-Pharmacokinetic Property Correlations for Derivatives

Modifying the structure of etilefrine can systematically alter its pharmacokinetic properties, such as solubility, lipophilicity, and metabolic fate. These changes are often pursued to improve drug delivery and duration of action.

Lipophilicity and Solubility : Etilefrine is a relatively polar molecule due to its two hydroxyl groups and the ionizable amino group. Its physicochemical properties can be modified to enhance lipophilicity, which can influence absorption and distribution. A common strategy is the creation of prodrugs through esterification of the phenolic hydroxyl group.

Acyl Derivatives : A series of 3'-(O-acyl) derivatives of etilefrine have been synthesized to serve as prodrugs. nih.gov Esterification with groups like pivaloyl or stearoyl masks the polar phenolic hydroxyl group, thereby increasing the lipophilicity (log P) of the molecule. nih.gov This increased lipophilicity is intended to improve absorption from the gastrointestinal tract.

Prodrug Bioavailability : The design of such prodrugs requires a balance. The ester must be stable enough to allow absorption but labile enough to be cleaved by esterases in the blood or liver to release the active etilefrine. For instance, the stearic acid ester of etilefrine was found to be completely split during absorption; however, its relative bioavailability was only 51% compared to etilefrine itself, indicating that increased lipophilicity does not always translate directly to enhanced bioavailability. The 3'-(O-pivaloyl) derivative showed improved lipophilicity and a high rate of hydrolysis in the liver, making it a potentially interesting prodrug candidate. nih.gov

Metabolic Stability : As previously noted, a key structure-pharmacokinetic relationship for etilefrine is its resistance to metabolism by COMT due to the lack of a catechol moiety. This is a significant advantage over catecholamines, leading to a longer plasma half-life and oral effectiveness. Any derivative that maintains the single meta-hydroxyl arrangement would be expected to retain this metabolic advantage.

Preclinical in Vitro and Ex Vivo Mechanistic Investigations

Cardiac Effects in Isolated Tissue Preparations

Research on isolated cardiac tissues has been instrumental in defining the direct effects of etilefrine (B194583) on myocardial function, independent of systemic physiological responses. Studies on isolated, blood-perfused dog right atrial and left ventricular preparations have demonstrated that etilefrine exerts dose-dependent positive chronotropic (increase in heart rate) and inotropic (increase in contractility) effects. nih.gov

In these preparations, the administration of etilefrine led to a significant increase in the sinus rate and atrial contractile force. nih.gov These effects are indicative of a direct stimulatory action on the heart muscle and its conduction system. Further investigation into the receptor-specific actions revealed that the cardiac effects of etilefrine were significantly inhibited by atenolol, a selective β1-adrenergic receptor antagonist. nih.gov Conversely, the effects were not significantly blocked by ICI 118,551, a selective β2-adrenergic receptor antagonist. nih.gov This suggests that the cardiac stimulatory effects of etilefrine are mediated primarily through the activation of β1-adrenergic receptors. nih.gov

Additionally, the positive chronotropic and inotropic effects of etilefrine were partially inhibited by imipramine, which can block the reuptake of catecholamines. nih.gov This finding suggests a moderate, indirect sympathomimetic action, where etilefrine may also potentiate the effects of endogenous catecholamines by a tyramine-like mechanism. nih.gov In comparative studies, etilefrine was found to be approximately 100 times less potent than isoproterenol (B85558), a non-selective β-adrenergic agonist, in eliciting these cardiac responses. nih.gov

Studies on isolated rat atria have further corroborated the direct sympathomimetic action of etilefrine, demonstrating a dose-dependent increase in heart rate. nih.gov The observed effects were consistent with β-receptor stimulation and were markedly attenuated by the β-blocker propranolol. nih.gov

| Preparation | Agonist/Antagonist | Observed Effect | Implied Mechanism |

| Isolated Dog Right Atrium | Etilefrine | Increased sinus rate and atrial contractile force | Direct cardiac stimulation |

| Isolated Dog Left Ventricle | Etilefrine | Positive inotropic effect | Direct cardiac stimulation |

| Isolated Dog Atria | Etilefrine + Atenolol (β1 antagonist) | Significant inhibition of chronotropic and inotropic effects | β1-adrenergic receptor agonism |

| Isolated Dog Atria | Etilefrine + ICI 118,551 (β2 antagonist) | No significant inhibition of effects | High selectivity for β1 over β2 receptors |

| Isolated Dog Atria | Etilefrine + Imipramine (reuptake inhibitor) | Partial inhibition of effects | Moderate indirect, tyramine-like action |

| Isolated Rat Atria | Etilefrine | Dose-dependent increase in heart rate | Direct-acting sympathomimetic |

| Isolated Rat Atria | Etilefrine + Propranolol (β antagonist) | Marked deceleration of heart rate | β-receptor stimulation |

Vascular Smooth Muscle Cell Response Studies

Ex vivo studies on isolated arterial preparations have provided more direct evidence of etilefrine's action on vascular smooth muscle. Research utilizing the central artery of the rabbit ear, a vessel with dense sympathetic innervation, has explored the nature of etilefrine's vasoconstrictor effects. rug.nl These studies have suggested that etilefrine's action is predominantly that of an indirect sympathomimetic agent, meaning it relies heavily on the presence of sympathetic nerves to exert its full effect, likely by potentiating the release of norepinephrine (B1679862). rug.nl This is supported by the observation that its vasoconstrictor effects can be quantitatively assessed in both normal and surgically denervated arteries. rug.nl

Mechanistic Studies on Intracellular Pathways in Cell Lines (e.g., PC-3, 293T cells)

To understand the molecular mechanisms that follow receptor activation by etilefrine, researchers have turned to in vitro studies using specific cell lines. In human prostate cancer (PC-3) and human embryonic kidney (293T) cells, etilefrine hydrochloride has been shown to modulate key intracellular signaling pathways. nih.gov

Specifically, treatment of these cell lines with etilefrine hydrochloride (10 μM for 1-2 hours) resulted in a significant activation of AMP-activated protein kinase α (AMPKα) and an inhibition of Akt (also known as protein kinase B) phosphorylation. nih.gov The study observed an increase in phosphorylated AMPKα (at Thr172) by 1.5 to 2.0-fold and a decrease in phosphorylated Akt (at Ser473) by 0.2 to 0.4-fold compared to controls. nih.gov This indicates a bidirectional regulation of the AMPK/Akt pathway. nih.gov The activation of AMPK and inhibition of Akt are crucial events in cellular metabolism, growth, and survival, though the direct linkage of these specific pathways to the cardiovascular effects of etilefrine requires further investigation.

| Cell Line | Treatment | Key Findings |

| PC-3 | Etilefrine hydrochloride (10 μM) | Increased phosphorylation of AMPKα (Thr172) by 1.5-2.0 fold |

| PC-3 | Etilefrine hydrochloride (10 μM) | Decreased phosphorylation of Akt (Ser473) by 0.2-0.4 fold |

| 293T | Etilefrine hydrochloride (10 μM) | Increased phosphorylation of AMPKα (Thr172) by 1.5-2.0 fold |

| 293T | Etilefrine hydrochloride (10 μM) | Decreased phosphorylation of Akt (Ser473) by 0.2-0.4 fold |

Ex Vivo Organ and Tissue Perfusion Studies for Receptor Activity